molecular formula C32H37KN2O8S2 B12377217 Sulfo-Cy5 carboxylic acid (potassium)

Sulfo-Cy5 carboxylic acid (potassium)

Cat. No.: B12377217
M. Wt: 680.9 g/mol
InChI Key: ADTLWAAMVPCPTC-UHFFFAOYSA-M
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Description

Sulfo-Cy5 carboxylic acid (potassium) is a water-soluble, near-infrared (NIR) fluorescent dye derived from the pentamethine indocyanine family. Its synthesis involves Fisher indole chemistry, starting from 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone, followed by alkylation and purification steps to yield the final product as a dark blue solid . The compound is characterized by:

  • Chemical structure: Potassium 1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E,5E)-5-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dienyl]-3H-indolium-5-sulfonate .
  • Photophysical properties:
Property Value (pH 7.4, PBS) Value (Acetonitrile)
λabs (nm) 646 646
λem (nm) 661–662 661
logε 5.11 5.11 (estimated)
ΦF 0.27 Not reported
Stokes’ Shift (nm) 15 15

The dye’s high molar absorptivity (~10<sup>5</sup> M<sup>−1</sup>cm<sup>−1</sup>) and NIR emission make it ideal for bioimaging and sensing applications . Its water solubility arises from two sulfonate groups, enabling compatibility with biological buffers without organic cosolvents .

Properties

Molecular Formula

C32H37KN2O8S2

Molecular Weight

680.9 g/mol

IUPAC Name

potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1

InChI Key

ADTLWAAMVPCPTC-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the reaction of Cy5 carboxylic acid with sulfonating agents under controlled conditions to achieve the desired sulfonation .

Industrial Production Methods

In industrial settings, the production of Sulfo-Cy5 carboxylic acid (potassium) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy5 carboxylic acid (potassium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of Sulfo-Cy5 carboxylic acid (potassium) with modified functional groups, which can be used for specific applications in research and industry .

Scientific Research Applications

Sulfo-Cy5 carboxylic acid (potassium) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sulfo-Cy5 carboxylic acid (potassium) involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions. These interactions enable the compound to be used as a fluorescent marker in various assays and imaging techniques .

Comparison with Similar Compounds

Sulfo-Cy5 carboxylic acid is compared below with structurally and functionally related cyanine dyes:

Sulfo-Cy3 Carboxylic Acid
Property Sulfo-Cy5 Carboxylic Acid Sulfo-Cy3 Carboxylic Acid
λabsem (nm) 646/661–662 ~550/570 (estimated)
Solubility Water, DMSO Water, DMSO
Quantum Yield (ΦF) 0.27 (PBS) ~0.15–0.20 (typical for Cy3)
Applications NIR imaging, metal ion sensing Visible-light microscopy, flow cytometry

Key Differences :

  • Wavelength : Sulfo-Cy5 operates in the NIR range (>650 nm), minimizing autofluorescence and enhancing tissue penetration compared to Cy3’s visible range .
  • Sensitivity: Sulfo-Cy5’s higher ΦF improves signal-to-noise ratios in low-light imaging .
Non-Sulfonated Cy5 Carboxylic Acid
Property Sulfo-Cy5 Carboxylic Acid Cy5 Carboxylic Acid (Non-Sulfonated)
Solubility Water, PBS Organic solvents (e.g., DMSO, DMF)
λabsem (nm) 646/661–662 646/670 (in organic media)
Biocompatibility Suitable for in vivo studies Requires surfactants for aqueous use

Key Differences :

  • Solubility: Sulfonate groups in Sulfo-Cy5 eliminate the need for solubilizing agents in biological systems, unlike non-sulfonated analogs .
  • Conjugation : Both contain carboxylic acid groups for covalent labeling, but Sulfo-Cy5’s hydrophilicity reduces aggregation in aqueous environments .
Sulfo-Cy5 NHS Ester
Property Sulfo-Cy5 Carboxylic Acid Sulfo-Cy5 NHS Ester
Reactivity Requires activation (e.g., EDC) Ready for amine conjugation
Stability Stable long-term Hydrolyzes in aqueous buffers
Applications Custom probe synthesis Rapid protein/antibody labeling

Key Differences :

  • Functionality : The NHS ester is pre-activated for immediate use, while the carboxylic acid form offers flexibility for custom crosslinking strategies .

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